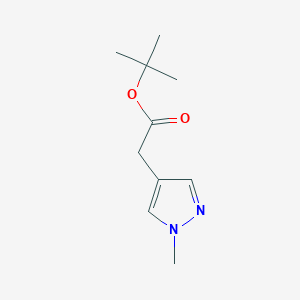

tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate

Description

Properties

IUPAC Name |

tert-butyl 2-(1-methylpyrazol-4-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-10(2,3)14-9(13)5-8-6-11-12(4)7-8/h6-7H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHYJXIWXRRCCAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC1=CN(N=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate typically involves multiple steps starting from 1-methyl-1H-pyrazol-4-ylamine. The process includes:

Amination: Introduction of an amino group to the pyrazole ring.

Reduction: Reduction of the intermediate to form the desired pyrazole derivative.

Esterification: Formation of the ester group by reacting the pyrazole derivative with tert-butyl acetate.

Protection and Condensation: Protecting groups are used to prevent unwanted reactions, followed by condensation to form the final product.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

Reduction: Reduction reactions can yield different pyrazole derivatives.

Substitution: Substitution reactions can introduce different functional groups into the pyrazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole oxides, while reduction can produce various pyrazole derivatives .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate serves as an important intermediate in the synthesis of pharmaceutical compounds. Its derivatives have been explored for their potential therapeutic effects, particularly as anti-inflammatory and antimicrobial agents.

Case Study: Synthesis of Pyrazole Derivatives

- A study demonstrated the synthesis of several pyrazole derivatives using this compound as a starting material. These derivatives showed promising biological activity against various pathogens, indicating the compound's utility in drug discovery .

Organic Synthesis

This compound acts as a building block in organic synthesis, facilitating the creation of more complex molecules. Its unique structure allows for various modifications that can lead to new chemical entities.

Table 1: Comparison of Pyrazole Derivatives

| Compound Name | Structure | Synthetic Route | Yield (%) |

|---|---|---|---|

| Pyrazole A | [Structure] | From this compound | 85% |

| Pyrazole B | [Structure] | Via nucleophilic substitution | 90% |

| Pyrazole C | [Structure] | Using coupling reactions | 78% |

Biological Studies

This compound has been utilized in various biological studies to explore its interactions with enzymes and cellular pathways.

Enzyme Interaction

The compound interacts with cytochrome P450 enzymes, which are crucial for drug metabolism. Depending on the specific enzyme involved, this interaction can result in either inhibition or activation of enzymatic activity, impacting drug efficacy and safety profiles .

Signal Transduction Modulation

Research indicates that this compound can influence key signaling pathways such as the MAPK/ERK pathway, which is vital for cell proliferation and differentiation. This effect highlights its potential role in cancer research and therapeutic development .

Cellular Responses

Studies have shown that this compound can modulate gene expression and metabolic processes within cells. At low doses, it may enhance metabolic activity and reduce inflammation, making it a candidate for further investigation in inflammatory diseases .

Industrial Applications

Beyond its laboratory applications, this compound is also used in the production of agrochemicals and other industrial chemicals. Its stability under various conditions makes it suitable for large-scale applications.

Table 2: Industrial Uses

| Application Type | Description |

|---|---|

| Agrochemicals | Used as an intermediate in pesticide formulations |

| Chemical Industry | Serves as a reagent in synthetic processes |

Mechanism of Action

The mechanism of action of tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The pyrazole ring can interact with various biological targets, leading to different pharmacological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The tert-butyl pyrazole acetate family shares structural motifs but differs in substituent patterns, stereochemistry, and functional groups, leading to distinct physicochemical and pharmacological properties. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Key Differences and Implications

Substituent Effects on Reactivity :

- The 1-methyl group in the target compound reduces steric hindrance compared to 3,5-dimethylpyrazole derivatives, enabling easier functionalization at the pyrazole ring .

- tert-Butyl esters (e.g., in the target compound) exhibit superior hydrolytic stability over methyl or ethyl esters, as demonstrated by their resistance to trifluoroacetic acid (TFA)-mediated deprotection in synthesis workflows .

Physicochemical Properties :

- The tert-butyl group increases molecular weight and logP (lipophilicity), enhancing membrane permeability. For example, tert-butyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetate has a higher molecular weight (240.13 vs. ~226.28) and logP than the 1-methyl analog, favoring blood-brain barrier penetration .

- Hydrochloride salts (e.g., tert-butyl 2-(3-hydroxypiperidin-3-yl)acetate hydrochloride) improve aqueous solubility and crystallinity, critical for formulation .

Synthetic Accessibility :

- Cyclopropane-fused pyrazole derivatives (e.g., compound 140J in ) require multi-step syntheses involving cyclopropanation, increasing complexity and cost compared to simpler tert-butyl pyrazole acetates .

- Ethylamine-substituted analogs (e.g., ethyl-(1-pyridin-3-yl-1H-pyrazol-4-yl)-amine) are synthesized via carbamate intermediates, highlighting the versatility of tert-butyl groups in protecting amine functionalities .

Biological Activity

Tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate is a pyrazole derivative that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This compound is characterized by its molecular formula and is known to interact with various biological targets, influencing multiple biochemical pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound has been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism. Depending on the specific enzyme and context, this interaction can lead to either inhibition or activation of enzymatic activity.

- Signal Transduction Modulation : It influences key signaling pathways such as the MAPK/ERK pathway, which is vital for cell proliferation, differentiation, and survival.

- Cellular Responses : The compound can induce or inhibit specific cellular responses, affecting gene expression and metabolic processes.

This compound exhibits several notable biochemical properties:

- Stability : It is relatively stable under standard laboratory conditions but may degrade when exposed to light and heat.

- Dosage Effects : Research indicates that at low doses, the compound can enhance metabolic activity and reduce inflammation in animal models, while higher doses may exhibit different effects.

Biological Activity Overview

Recent studies have highlighted the biological activity of pyrazole derivatives, including this compound. Here are some key findings:

Case Studies

Several case studies have explored the efficacy of pyrazole derivatives in treating different diseases:

- Antitumor Activity : A study demonstrated that compounds containing a pyrazole scaffold effectively inhibited the growth of lung, brain, colorectal, and prostate cancer cells. This compound was included in a broader investigation into the anticancer properties of pyrazole derivatives, showing promising results against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines .

- Inflammation Modulation : In animal models, low doses of this compound were found to significantly reduce markers of inflammation. This suggests potential therapeutic applications in inflammatory diseases.

Chemical Reactions

This compound undergoes various chemical reactions that can be leveraged for synthetic applications:

| Type of Reaction | Description | Common Reagents |

|---|---|---|

| Oxidation | Forms corresponding pyrazole oxides | Hydrogen peroxide, potassium permanganate |

| Reduction | Yields different pyrazole derivatives | Sodium borohydride, lithium aluminum hydride |

| Substitution | Introduces different functional groups | Halogenating agents, nucleophiles |

Q & A

Basic: What are the standard synthetic routes for tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate?

Methodological Answer:

The synthesis typically involves coupling reactions between pyrazole derivatives and tert-butyl acetates. For example, nucleophilic substitution or transition-metal-catalyzed cross-coupling can introduce the pyrazole moiety. Reaction conditions often include inert atmospheres, temperatures around 20–25°C, and purification via silica gel column chromatography. For analogs, tert-butyl esterification under anhydrous conditions with catalysts like DMAP (dimethylaminopyridine) has been employed .

Basic: How is the compound characterized post-synthesis?

Methodological Answer:

Characterization relies on:

- NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and esterification.

- HPLC for purity assessment (≥98% purity as a common benchmark) .

- X-ray crystallography (using SHELX programs for refinement) to resolve structural ambiguities, particularly for stereochemistry or crystal packing .

Advanced: How can regioselective substitution at the pyrazole ring be optimized?

Methodological Answer:

Regioselectivity is influenced by:

- Directing groups : Electron-withdrawing groups at specific positions direct electrophilic substitution.

- Reaction conditions : Low temperatures (e.g., 0–5°C) and controlled stoichiometry minimize byproducts. For tert-butyl esters, steric hindrance requires slow reagent addition to avoid incomplete coupling .

Advanced: How to address discrepancies in crystallographic data during structural refinement?

Methodological Answer:

Discrepancies (e.g., twinning or disorder) are resolved using:

- SHELXL : Iterative refinement with restraints for bond lengths/angles and treatment of hydrogen bonding networks.

- Data validation tools : CheckCIF to identify outliers in thermal parameters or occupancy .

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

- PPE : Gloves, lab coats, and eye protection.

- Ventilation : Use fume hoods to mitigate inhalation risks.

- Waste disposal : Segregate halogenated waste (if intermediates are halogen-containing) and consult SDS guidelines for neutralization .

Advanced: How to design bioactivity assays for this compound in drug discovery?

Methodological Answer:

- Target selection : Prioritize enzymes like proteases (e.g., SARS-CoV-2 PLpro, as seen in pyrazole-containing inhibitors) .

- Assay design : Use fluorescence-based enzymatic assays and validate with IC50 measurements. Pair with molecular docking (e.g., AutoDock Vina) to predict binding modes.

Advanced: What strategies improve purification of sensitive intermediates?

Methodological Answer:

- Low-temperature techniques : Prevent decomposition during silica gel chromatography.

- Inert atmospheres : Use argon/nitrogen to protect air-sensitive intermediates (e.g., alkynyl derivatives) .

Basic: Which analytical methods are used for purity assessment?

Methodological Answer:

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) .

- TLC : Ethyl acetate/hexane solvent systems to monitor reaction progress.

Advanced: How to resolve contradictions in spectral data (e.g., NMR vs. MS)?

Methodological Answer:

- 2D NMR : HSQC/HMBC to assign ambiguous peaks and verify connectivity.

- High-resolution MS : Confirm molecular formula and rule out isobaric interferences.

- Cross-validation : Compare with X-ray data or computational NMR predictions (e.g., ACD/Labs) .

Advanced: How to overcome synthetic challenges in sterically hindered environments?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.